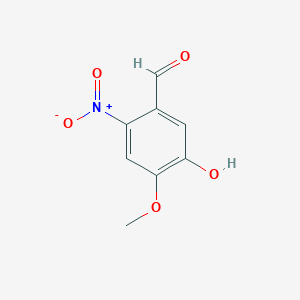

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

描述

Contextual Significance of Substituted Nitrobenzaldehydes in Organic Synthesis

Substituted nitrobenzaldehydes are a class of organic compounds of significant importance in the field of synthetic chemistry. The presence of both a nitro group and an aldehyde group on the aromatic ring allows for a wide array of chemical transformations. These compounds serve as crucial intermediates in the synthesis of a variety of fine chemicals, including dyes, pigments, and materials with non-linear optical properties.

The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack. wiserpub.com This heightened reactivity is exploited in various condensation reactions, such as the Knoevenagel and Perkin reactions, to construct more elaborate molecular architectures. sarchemlabs.com Furthermore, the nitro group itself can be readily reduced to an amino group, providing a synthetic handle for the introduction of nitrogen-containing functionalities and the subsequent synthesis of heterocyclic compounds like benzodiazepines and quinolines. chem-soc.si

In the pharmaceutical industry, nitrobenzaldehyde derivatives are precursors to a range of therapeutic agents. For instance, they are instrumental in the synthesis of dihydropyridine-based calcium channel blockers, a class of drugs used to treat cardiovascular diseases. They also find application in the production of agrochemicals, including herbicides, insecticides, and fungicides. sarchemlabs.com A notable application of ortho-nitrobenzyl derivatives is their use as photoremovable protecting groups in organic synthesis, allowing for the controlled release of a protected functional group upon irradiation with light. acs.orgnih.govscholasticahq.com This strategy has found utility in diverse areas, from peptide synthesis to the development of photoresponsive materials. nih.gov

The specific substitution pattern on the benzaldehyde (B42025) ring further dictates the compound's reactivity and potential applications. The presence of hydroxyl and methoxy (B1213986) groups, as seen in 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, can influence the electronic properties of the ring and provide additional sites for chemical modification, thereby expanding the synthetic utility of this class of molecules.

Historical Perspectives on the Discovery and Initial Research of this compound

The development of reactions for introducing substituents onto the benzene (B151609) ring was a major focus of late 19th-century organic chemistry. The nitration of benzaldehyde is considered a classical method for introducing a nitro group, with studies on the product distribution of ortho, meta, and para isomers dating back to the early 20th century. wikipedia.orgrsc.org

The synthesis of hydroxylated and methoxylated benzaldehydes also has a rich history. A pivotal moment was the discovery of the Reimer-Tiemann reaction in 1876 by Karl Reimer and Ferdinand Tiemann, which provided a method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. organicreactions.orgwikipedia.orggeeksforgeeks.orgbyjus.comallen.in This reaction was a significant advancement in the synthesis of substituted aromatic aldehydes.

Furthermore, the chemistry of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, was a subject of intense research. Vanillin was first isolated in 1858, and its synthesis from guaiacol (B22219) was achieved by Karl Reimer in 1876. wikipedia.orgchemeurope.com The commercial production of vanillin and its derivatives from various sources, including eugenol (B1671780) and lignin, spurred further investigations into the reactions of substituted benzaldehydes. wikipedia.orgchemeurope.comgoogle.com

A Russian patent describes a method for the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde dating back to 1903, indicating that the synthesis and manipulation of nitro-substituted hydroxy-methoxy-benzaldehydes were being explored at the turn of the 20th century. google.com It is within this historical context of advancing synthetic methodologies for the nitration, hydroxylation, and methoxylation of benzaldehyde that the eventual synthesis and study of this compound would have emerged.

Structural Features and Functional Groups Relevant to Research Investigations of this compound

The chemical behavior and research applications of this compound are intrinsically linked to its distinct structural features and the interplay of its four functional groups. The spatial arrangement and electronic effects of the hydroxyl, methoxy, nitro, and aldehyde groups on the benzene ring create a molecule with a unique reactivity profile that is of interest to synthetic chemists.

The synthesis of this compound has been achieved from veratraldehyde through nitration followed by selective hydrolysis of a methoxy group. organicreactions.org The confirmation of its structure has been established through spectroscopic techniques such as ¹H-NMR, IR, and Mass Spectrometry. organicreactions.org

The aldehyde group is a primary site for chemical reactions. Its carbonyl carbon is electrophilic and readily undergoes nucleophilic addition and condensation reactions. This functionality is key to building larger molecular scaffolds.

The nitro group at the ortho position to the aldehyde significantly influences the molecule's reactivity. As a potent electron-withdrawing group, it enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles. wiserpub.com The ortho-nitrobenzyl moiety is also known for its application as a photoremovable protecting group, suggesting that this compound could be a precursor to photocleavable molecules. acs.orgnih.gov

The hydroxyl group at the meta position to the aldehyde is a nucleophilic site and can participate in reactions such as etherification and esterification. Its presence also influences the electronic density of the aromatic ring and can direct further electrophilic substitution reactions.

The interplay of these functional groups allows for a diverse range of chemical transformations. For example, the aldehyde can be selectively reacted while the other functional groups remain intact, or the nitro group can be reduced to an amine to introduce a new reactive site. This multi-functionality makes this compound a valuable intermediate for creating a variety of more complex and potentially biologically active molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₈H₇NO₅ | PubChem |

| Molecular Weight | 197.14 g/mol | PubChem |

| Appearance | Yellow solid | wikipedia.org |

| CAS Number | 58749-47-6 | PubChem |

| Synonyms | 6-Nitroisovanillin, 5-Hydroxy-4-methoxy-2-nitro-benzaldehyde | PubChem |

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H-NMR | Signals corresponding to aromatic protons, aldehyde proton, methoxy protons, and hydroxyl proton. | organicreactions.org |

| IR Spectroscopy | Characteristic absorption bands for hydroxyl (O-H), aldehyde (C=O), nitro (N-O), and aromatic (C-H, C=C) groups. | organicreactions.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | organicreactions.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTULGYAZUWPSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301264 | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-47-6 | |

| Record name | 58749-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde

Established Synthetic Routes to 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Multi-step Synthesis from Veratraldehyde Precursorsresearchgate.net

A prominent and well-documented method for synthesizing this compound begins with veratraldehyde (3,4-dimethoxybenzaldehyde). researchgate.net This multi-step process involves the initial introduction of a substituent at the 2-position, followed by a regioselective demethylation at the 5-position to yield the final product. researchgate.net

The first stage of this synthesis involves the electrophilic substitution of veratraldehyde to introduce a group at the ortho-position relative to the aldehyde function. Researchers have successfully synthesized the intermediate 4,5-dimethoxy-2-nitrobenzaldehyde through the nitration of veratraldehyde. researchgate.net An analogous reaction involves the bromination of veratraldehyde to produce 2-bromo-4,5-dimethoxybenzaldehyde, also known as 6-bromoveratraldehyde. echemi.comresearchgate.net These intermediates are crucial for the subsequent selective hydrolysis step. researchgate.net

The critical step in this synthetic sequence is the selective cleavage of the methoxy (B1213986) group at the 5-position while leaving the methoxy group at the 4-position intact. This transformation is achieved by hydrolyzing the intermediate, 4,5-dimethoxy-2-nitrobenzaldehyde, with concentrated sulfuric acid. researchgate.net The presence of a molar quantity of methionine is reported to be essential for the success of this selective hydrolysis. researchgate.net This method has been shown to produce this compound in a yield of 65.0%. researchgate.net The selective cleavage of aryl methyl ether bonds is a significant reaction in organic synthesis, particularly in the modification of complex natural products and their derivatives. rsc.org

Table 1: Synthesis of this compound from Veratraldehyde

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield |

| 1 | Veratraldehyde | Nitrating Agent | 4,5-Dimethoxy-2-nitrobenzaldehyde | - |

| 2 | 4,5-Dimethoxy-2-nitrobenzaldehyde | Conc. Sulfuric Acid, Methionine | This compound | 65.0% researchgate.net |

The specific role of methionine in facilitating the selective hydrolysis of the 5-methoxy group has been investigated. The proposed mechanism suggests the formation of a multiple hydrogen-bonded association complex between the substrate, sulfuric acid, and methionine. researchgate.net Computational analysis at the RHF/6-31G level indicates that this complex is a plausible intermediate in the reaction pathway. researchgate.net This complex formation is thought to activate the 5-methoxy group, rendering it more susceptible to cleavage over the 4-methoxy group. researchgate.net

Synthesis from Isovanillin (B20041) Derivativesnih.govresearchgate.net

An alternative synthetic approach utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material. researchgate.net This method is more direct, potentially involving a single nitration step. The target compound is also known by the synonym 6-Nitroisovanillin, which indicates its direct structural relationship to isovanillin. nih.gov

The synthesis of this compound from isovanillin hinges on the regioselective introduction of a nitro group onto the aromatic ring. In the context of isovanillin, the desired substitution occurs at the 6-position (which corresponds to the 2-position in the IUPAC name of the final product). nih.gov Achieving high regioselectivity in the electrophilic nitration of substituted aromatic compounds can be challenging, as the directing effects of existing functional groups—in this case, a hydroxyl, a methoxy, and an aldehyde group—can lead to a mixture of isomers. frontiersin.org Traditional nitration methods often employ strong acid systems, which can result in poor yields due to a lack of regioselectivity and limited functional group tolerance. frontiersin.org The development of environmentally benign methods with improved control over regioselectivity is an ongoing area of research in aromatic chemistry. frontiersin.orgnih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity of this compound

The optimization of synthetic pathways is crucial for the industrial and laboratory-scale production of this compound, aiming to maximize yield and ensure high purity. Research into related compounds, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid, provides insights into potential optimization strategies.

One patented process details the synthesis of the related benzoic acid by reacting 4,5-dimethoxy-2-nitrobenzoic acid with a base, such as sodium hydroxide (B78521) or potassium hydroxide, at elevated temperatures (95 to 105 °C) for several hours. google.com After the reaction, an extraction solvent and an acid are added to isolate the product. google.com This method highlights the importance of controlling reaction conditions and the choice of reagents to achieve high yields, with one example reporting an 87% isolated yield for the methyl ester derivative after reaction and purification. google.com

For this compound itself, achieving high purity often involves post-synthesis purification techniques. Common methods that can be applied include recrystallization, distillation, or column chromatography. google.com The selection of the appropriate purification method is dependent on the physical properties of the compound and the nature of the impurities.

Table 1: Reaction Conditions for Synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

| Reactant | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4-Benzyloxy-3-methoxybenzaldehyde | Conc. Nitric Acid | 10-15°C | 3 hours | 94.9% chemicalbook.com |

Emerging Synthetic Methodologies and Green Chemistry Approaches to Benzene (B151609) Derivatives

The synthesis of benzene derivatives is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally friendly methods. These emerging strategies are highly relevant to the production of complex molecules like this compound.

One significant area of development is the programmed synthesis of multi-substituted benzene derivatives. Researchers have devised sequential approaches to create benzene rings with five or six different functional groups in a controlled manner. innovations-report.comsciencedaily.com This "at-will" synthesis allows for the creation of novel and highly functionalized aromatic compounds that were previously difficult to access. innovations-report.comsciencedaily.com

Green chemistry principles are also being increasingly applied to the synthesis of substituted benzaldehydes and other benzene derivatives. These approaches aim to reduce waste, eliminate hazardous solvents, and use less toxic reagents. benthamdirect.comresearchgate.net Key green methodologies include:

Mechanochemistry : This solvent-free approach uses mechanical energy, such as grinding or milling, to drive chemical reactions. It has been successfully used for the allylation of substituted benzaldehydes. mdpi.com

Use of Natural Catalysts : Biodegradable and non-toxic catalysts, such as lemon juice, have been employed in combination with solar energy to synthesize derivatives from aromatic aldehydes, achieving high yields in short reaction times. rsc.org

One-Pot Tandem Reactions : These reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, are designed to save time, resources, and reduce waste. liberty.edu Novel tandem reactions have been developed for the synthesis of substituted benzaldehydes. liberty.edu

Solvent-Free Reactions : The Claisen-Schmidt reaction, used to produce chalcones from substituted benzaldehydes, can be performed under solvent-free solid-state conditions, significantly reducing the environmental impact. benthamdirect.com

The table below summarizes some of these emerging and green synthetic approaches applicable to benzene derivatives.

Table 2: Emerging and Green Synthetic Methodologies for Benzene Derivatives

| Methodology | Description | Key Advantages |

|---|---|---|

| Programmed Synthesis | Sequential and controlled installation of multiple different substituents on a benzene ring. innovations-report.comsciencedaily.com | Access to complex and novel molecular architectures. innovations-report.comsciencedaily.com |

| Mechanochemistry | Use of mechanical force to induce chemical reactions in the solid state. mdpi.com | Reduced or eliminated solvent use, potential for new reactivity. mdpi.com |

| Natural Catalysts | Employing biodegradable catalysts like lemon juice, often with solar power. rsc.org | Environmentally benign, low cost, sustainable. rsc.org |

| One-Pot Tandem Reactions | Combining multiple reaction steps in a single vessel without intermediate purification. liberty.edu | Increased efficiency, reduced waste and cost. liberty.edu |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, for example, by grinding solid reactants together. benthamdirect.com | Eliminates hazardous solvent waste, eco-friendly. benthamdirect.com |

Chemical Reactivity and Derivatization Pathways of 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, ranging from condensation reactions to reductions.

Condensation Reactions, including Imine Formation

The carbonyl carbon of the aldehyde in 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is electrophilic and readily undergoes nucleophilic addition with primary amines to form imines, also known as Schiff bases. ncert.nic.inbyjus.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. ncert.nic.in The stability of the resulting imine can vary, though hydrazones (formed from hydrazine (B178648) derivatives) tend to exhibit greater stability compared to imines derived from simple alkyl or aryl amines. thebrpi.org

The general reaction proceeds as follows: this compound + R-NH₂ ⇌ [Intermediate Carbinolamine] → 5-((R-imino)methyl)-2-methoxy-4-nitrophenol + H₂O

This pathway allows for the introduction of a wide variety of substituents (R-groups), making it a valuable tool for creating diverse molecular structures.

Table 1: Examples of Imine Formation Reactants

| Reagent (R-NH₂) | Product Name |

|---|---|

| Aniline | 2-methoxy-4-nitro-5-((phenylimino)methyl)phenol |

| Hydrazine | (E)-(5-hydroxy-4-methoxy-2-nitrophenyl)methanone hydrazone |

| Hydroxylamine | This compound oxime |

This table presents hypothetical products based on established chemical principles of imine formation.

Henry Nitroaldol Reactions

The Henry reaction, or nitroaldol reaction, involves the carbon-carbon bond formation between an aldehyde and a nitroalkane, catalyzed by a base. wikipedia.orgorganic-chemistry.org The aldehyde group of this compound can react with a deprotonated nitroalkane (a nitronate) to form a β-nitro alcohol. wikipedia.org This reaction is significant as the resulting products are versatile intermediates that can be further converted into other functional groups, such as β-amino alcohols or nitroalkenes. wikipedia.orgscirp.org The choice of base is crucial for achieving good yields and preventing side reactions. scirp.org

The reaction mechanism starts with the deprotonation of the nitroalkane by a base, followed by the nucleophilic attack of the resulting nitronate on the aldehyde's carbonyl carbon. wikipedia.org Protonation of the subsequent alkoxide yields the final β-nitro alcohol product. wikipedia.org

Table 2: Henry Reaction with this compound

| Nitroalkane Reactant | Product Name |

|---|---|

| Nitromethane | 1-(5-hydroxy-4-methoxy-2-nitrophenyl)-2-nitroethanol |

This table presents hypothetical products based on established chemical principles of the Henry reaction.

Knoevenagel Condensations

In the Knoevenagel condensation, the aldehyde functionality reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. For this compound, this reaction provides a pathway to synthesize substituted alkenes. The reaction proceeds via a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration.

A typical example involves the reaction with malononitrile, catalyzed by a base like piperidine (B6355638) or even a biocatalyst such as porcine pancreas lipase (B570770) (PPL), which can offer high selectivity. researchgate.net

Table 3: Knoevenagel Condensation Products

| Active Methylene Compound | Product Name |

|---|---|

| Malononitrile | 2-((5-hydroxy-4-methoxy-2-nitrophenyl)methylene)malononitrile |

| Diethyl malonate | Diethyl 2-((5-hydroxy-4-methoxy-2-nitrophenyl)methylene)malonate |

This table presents hypothetical products based on established chemical principles of the Knoevenagel condensation.

Olefination Reactions (e.g., Wittig, Schlosser Modification)

The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). wikipedia.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the Wittig reaction can be controlled. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orglibretexts.org The Schlosser modification provides a method to obtain (E)-alkenes from unstabilized ylides by using phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine. wikipedia.org

Table 4: Wittig Olefination Examples

| Wittig Reagent | Product Name |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-methoxy-1-nitro-2-vinyl-5-(vinyloxy)benzene |

This table presents hypothetical products based on established chemical principles of the Wittig reaction.

Reductive Transformations of the Aldehyde Group

The aldehyde group can be selectively reduced to either an alcohol or a methylene group.

Meerwein-Ponndorf-Verley (MPV) Reduction : This reaction reduces aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.org The MPV reduction is highly chemoselective, reducing aldehydes in preference to ketones and leaving other functional groups like alkenes and alkynes untouched. minia.edu.egwikipedia.org The reaction proceeds via a six-membered ring transition state where a hydride is transferred from the alkoxide to the carbonyl carbon. minia.edu.egorganic-chemistry.org Applying this to this compound would yield the corresponding benzyl (B1604629) alcohol.

Wolff-Kishner Reduction : This method reduces an aldehyde or ketone carbonyl group completely to a methylene (CH₂) group. wikipedia.org The reaction first involves the formation of a hydrazone by reacting the aldehyde with hydrazine. ncert.nic.in Subsequent heating with a strong base, such as potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the hydrocarbon with the loss of nitrogen gas. ncert.nic.inwikipedia.org Due to the strongly basic conditions, this method is unsuitable for base-sensitive substrates. wikipedia.org In the case of this compound, this reaction would convert the aldehyde into a methyl group.

Table 5: Reduction Products of the Aldehyde Group

| Reaction Name | Reagents | Product Name |

|---|---|---|

| Meerwein-Ponndorf-Verley | Aluminum isopropoxide, Isopropanol | (5-hydroxy-4-methoxy-2-nitrophenyl)methanol |

This table presents expected products based on established chemical principles of reduction reactions.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group on the this compound ring is a site for derivatization, most commonly through etherification or esterification reactions. Due to its mildly acidic nature, the hydroxyl proton can be removed by a suitable base to form a phenoxide ion, which is a potent nucleophile.

Etherification (e.g., Williamson Ether Synthesis) : The phenoxide, generated by treating the starting material with a base like sodium hydroxide or potassium carbonate, can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic Williamson ether synthesis. This reaction would convert the hydroxyl group into an ether linkage, yielding an alkoxy derivative.

Esterification : The hydroxyl group can also be converted into an ester by reacting with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine). This reaction results in the formation of a phenyl ester derivative.

Table 6: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Etherification | Methyl iodide, K₂CO₃ | 4,5-dimethoxy-2-nitrobenzaldehyde |

This table presents hypothetical products based on established chemical principles of hydroxyl group transformations.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound is a prime site for derivatization through esterification and etherification. These reactions allow for the modification of the compound's solubility, polarity, and downstream reactivity.

Esterification: The conversion of the phenolic hydroxyl to an ester is a common transformation. This can be achieved by reacting the compound with an esterifying agent in the presence of an acid catalyst. For instance, the related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, can be transformed into its corresponding ester, demonstrating the reactivity of the hydroxyl group in this substituted nitroaromatic system. google.com The presence of the electron-withdrawing nitro and aldehyde groups increases the acidity of the phenolic proton, facilitating its reaction with various acylating agents like acid chlorides or anhydrides under basic conditions, or with carboxylic acids under acidic conditions (Fischer esterification). Commercially available derivatives, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester, confirm the viability of this synthetic route for this class of compounds. chemicalbook.com

Etherification: The phenolic hydroxyl can also be converted into an ether. This is typically accomplished via Williamson ether synthesis, where the phenoxide, formed by deprotonation with a suitable base (e.g., sodium hydroxide or potassium carbonate), acts as a nucleophile to displace a halide from an alkyl halide. Another approach is reductive etherification, a process that has been successfully applied to various hydroxy- and methoxy-substituted benzaldehydes. osti.gov In this method, catalysts such as zirconium or hafnium polyhedral oligosilsesquioxane complexes can facilitate the conversion of phenolic aldehydes into their corresponding ethers using an alcohol as both the solvent and the alkylating agent. osti.gov While not explicitly documented for this compound, the successful application of this method to similar substrates suggests its potential applicability. osti.gov

| Reaction Type | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Base (e.g., Pyridine, Triethylamine) |

| Esterification | Carboxylic Acids | Acetic acid, Propanoic acid | Acid catalyst (e.g., H₂SO₄), Heat |

| Etherification | Alkyl Halides | Iodomethane, Ethyl bromide, Benzyl bromide | Base (e.g., K₂CO₃, NaH) in solvent (e.g., DMF, Acetone) |

Phenolic Oxidations

The phenolic group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) substituents on the benzene (B151609) ring influences its redox potential. Studies on similarly substituted phenols show that nitro-substituted phenols tend to react more rapidly under oxidative conditions than their methoxy-substituted counterparts. psu.edu Furthermore, ortho-substituted isomers are generally found to be the most reactive. psu.edu

Oxidation can proceed via one-electron pathways to form phenoxyl radicals. These radicals are resonance-stabilized and can subsequently dimerize or react with other species to form polymeric materials or quinone-type structures. Strong oxidizing agents can lead to ring-opening and degradation of the aromatic system. The controlled oxidation of this compound is challenging due to the molecule's sensitivity but could potentially be used to synthesize quinone derivatives, which are valuable synthons in medicinal chemistry.

Strategic Applications in Complex Molecule Synthesis

Substituted nitrobenzaldehydes are valuable building blocks for the synthesis of more complex and often biologically active molecules. mdpi.comresearchgate.net The aldehyde group can participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Knoevenagel condensations. scitepress.org For example, the related compound 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is a key intermediate in the synthesis of Entacapone, a drug used in the treatment of Parkinson's disease. mdpi.com

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde can be selectively reacted while leaving the nitro and hydroxyl groups intact for subsequent transformations. This compound serves as a precursor for various heterocyclic systems, dyes, and pharmacologically relevant scaffolds. researchgate.netresearchgate.net Its utility as a synthetic intermediate is highlighted by its role in the preparation of specialized chemical structures for research in materials science and medicinal chemistry. researchgate.net

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and serves as a versatile functional handle for further chemical modification.

Reductive Transformations to Amine Functionality

One of the most synthetically useful reactions of the nitro group is its reduction to a primary amine. This transformation dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. The resulting aminobenzaldehyde derivative is a valuable precursor for the synthesis of heterocycles, such as indoles and quinolines, and for the introduction of nitrogen-containing substituents.

The reduction of aromatic nitro compounds is well-established and can be achieved using various methods. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.netresearchgate.net This method is often clean and high-yielding. Chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid) is another classic approach. Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be employed for this transformation. The choice of reducing agent can be critical to avoid the reduction of the aldehyde functionality.

| Method | Reagents | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High efficiency, clean reaction, potential for aldehyde reduction. researchgate.net |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Classic method, requires stoichiometric metal, acidic conditions. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of gaseous H₂, often milder conditions. mdpi.com |

| Hydride Reduction | NaBH₄/NiCl₂ or CoCl₂ | Can offer selectivity depending on conditions. |

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The benzene ring of this compound is highly substituted, leaving only one available position for potential electrophilic aromatic substitution (at C-6). The feasibility and outcome of such a reaction are governed by the combined electronic and steric effects of the existing substituents.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions for forming new carbon-carbon bonds on an aromatic ring. ncert.nic.in However, the application of these reactions to the this compound ring system is severely limited. The aromatic ring is subject to the strong deactivating effects of both the nitro group (-NO₂) and the aldehyde group (-CHO), which withdraw electron density via resonance and induction. ncert.nic.inlibretexts.orgtestbook.com These groups make the ring significantly less nucleophilic and thus less reactive towards electrophiles.

Furthermore, Friedel-Crafts reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃). ncert.nic.in The phenolic hydroxyl group can react with the Lewis acid catalyst, leading to complexation and further deactivation of the ring. While the hydroxyl and methoxy (B1213986) groups are ortho-, para-directing activators, their influence is likely insufficient to overcome the powerful deactivation caused by the two meta-positioned electron-withdrawing groups. The sole remaining position for substitution (C-6) is sterically hindered, being flanked by the aldehyde and hydroxyl groups. Consequently, standard Friedel-Crafts reactions are not expected to proceed efficiently on this substrate.

Halogenation of Aromatic Systems

The aromatic ring of this compound and its precursors is susceptible to electrophilic halogenation, such as bromination and nitration. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. For instance, the synthesis of the related compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been achieved starting from veratraldehyde (3,4-dimethoxybenzaldehyde). wikipedia.org This process involves the bromination of the aromatic ring, followed by the selective hydrolysis of a methoxy group to a hydroxyl group. wikipedia.org

The synthesis of this compound itself can be accomplished via the nitration of 4,5-dimethoxybenzaldehyde, followed by a selective demethylation. wikipedia.org This highlights that the positions on the aromatic ring are active towards electrophilic substitution, which can be controlled to introduce halogen atoms at specific sites, further expanding the synthetic utility of this scaffold.

Derivatization Towards Biologically Relevant Scaffolds and Intermediates

The functional groups of this compound serve as handles for its conversion into a range of heterocyclic and other complex structures, many of which are recognized as privileged scaffolds in medicinal chemistry.

Synthesis of β-Lactam Derivatives

The aldehyde functionality of this compound is a key starting point for the synthesis of β-lactams (azetidin-2-ones), a core structural motif in many important antibiotics. wikipedia.orgnih.gov The most prominent route for this transformation is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.orgorganic-chemistry.org

The synthesis proceeds in two main stages:

Imine Formation: this compound is first condensed with a primary amine to form the corresponding imine (a Schiff base).

Cycloaddition: The resulting imine is then reacted with a ketene. The ketene can be pre-formed or generated in situ from an acyl chloride and a tertiary amine. organic-chemistry.org The nucleophilic nitrogen of the imine attacks the electrophilic carbonyl carbon of the ketene, leading to a zwitterionic intermediate that subsequently undergoes ring closure to yield the four-membered β-lactam ring. organic-chemistry.orgnih.gov

The stereochemical outcome of the Staudinger reaction (i.e., the formation of cis or trans isomers) is influenced by the electronic properties of the substituents on both the imine and the ketene. organic-chemistry.orgnih.gov Electron-withdrawing groups on the imine, such as the nitro-substituted phenyl ring derived from the starting aldehyde, are known to accelerate the ring closure step, which can favor the formation of the cis-β-lactam. organic-chemistry.org This pathway allows for the incorporation of the substituted aromatic ring of this compound into the architecturally significant β-lactam framework. nih.gov

Formation of Schiff Base Ligands and Metal Complexes

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of coordination chemistry, as the resulting Schiff base ligands are excellent chelators for a wide variety of metal ions. The presence of the adjacent hydroxyl group in this compound is particularly significant, as it can participate in chelation, often after deprotonation, to form stable five- or six-membered rings with a metal center.

Research on analogous compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and 2-hydroxy-4-methoxybenzaldehyde (B30951), demonstrates the facile synthesis of Schiff base ligands and their subsequent complexation with transition metals like Copper(II) and Zinc(II). nih.govacs.orgrsc.orggoogle.com The formation of the imine bond (-CH=N-) is typically confirmed by spectroscopic methods, with a characteristic band appearing in the IR spectrum. acs.org Upon coordination to a metal ion, shifts in the stretching frequencies of the imine and phenolic C-O bonds are observed, indicating the involvement of both the nitrogen and oxygen atoms in binding. nih.gov These metal complexes are of significant interest for their potential biological activities and catalytic applications.

| Compound | Key IR Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Schiff Base Ligand (HL) derived from 4-hydroxy-3-methoxybenzaldehyde | -CH=N- : 1669 | acs.org |

| Cu(II) Complex of HL | -CH=N- : Shifted from ligand value | acs.org |

| Zn(II) Complex of HL | -CH=N- : Shifted from ligand value | acs.org |

Preparation of Acetamido-phenyltetrazole Derivatives

The conversion of this compound into acetamido-phenyltetrazole derivatives involves a multi-step synthetic sequence targeting its various functional groups. A patent for related structures outlines a viable pathway. google.com

The key transformations would include:

Reduction of the Nitro Group: The nitro group is first reduced to a primary amine (-NH2). This is a standard transformation often achieved using reagents like tin(II) chloride (SnCl2) or catalytic hydrogenation.

Acetylation: The newly formed amino group is then acetylated to form an acetamido group (-NHCOCH3). This is typically accomplished using acetic anhydride or acetyl chloride. nih.gov

Tetrazole Formation: The aldehyde group is converted into the tetrazole ring. A powerful method for this is the Ugi-azide reaction, a four-component reaction involving an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide, TMSN3). acs.orgnih.govnih.gov This reaction assembles the 1,5-disubstituted tetrazole ring in a single, efficient step. nih.govnih.gov

A patent describing the synthesis of acetamido-phenyltetrazole derivatives utilized 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde, a closely related starting material, demonstrating the industrial relevance of this pathway. google.com This sequence effectively transforms the simple aldehyde into a complex heterocyclic structure with potential applications in drug discovery. google.com

Generation of Catechols and Mono-O-Methylated Phenols from Related Precursors

The methoxy and hydroxyl groups on the aromatic ring provide opportunities for modification to generate other valuable phenolic structures, such as catechols (1,2-dihydroxybenzenes) and other mono-O-methylated phenols.

A key reaction in this context is selective demethylation. A patented process describes the conversion of 4,5-dimethoxy-2-nitrobenzoic acid into 5-hydroxy-4-methoxy-2-nitrobenzoic acid by reacting it with a base like sodium hydroxide. google.com This selective cleavage of one methoxy group in the presence of another is a crucial step. google.com Applying similar principles, the methoxy group of this compound could potentially be cleaved to generate the corresponding catechol derivative, 4,5-dihydroxy-2-nitrobenzaldehyde.

Furthermore, methods exist for the direct oxygenation of phenols to catechols. One such method employs a palladium-catalyzed, silanol-directed C-H oxygenation, which installs a hydroxyl group ortho to the existing one. nih.gov While this would apply to the hydroxyl group at position 5, the existing substitution pattern of this compound makes selective demethylation a more direct conceptual route to the corresponding catechol.

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde |

| Veratraldehyde (3,4-dimethoxybenzaldehyde) |

| 4,5-dimethoxybenzaldehyde |

| β-Lactam (azetidin-2-one) |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| 2-hydroxy-4-methoxybenzaldehyde |

| Copper(II) |

| Zinc(II) |

| 5-(Benzyloxy)-4-methoxy-2-nitrobenzaldehyde |

| Tin(II) chloride |

| Acetic anhydride |

| Acetyl chloride |

| Trimethylsilyl azide (TMSN3) |

| 4,5-dimethoxy-2-nitrobenzoic acid |

| 5-hydroxy-4-methoxy-2-nitrobenzoic acid |

| Sodium hydroxide |

| 4,5-dihydroxy-2-nitrobenzaldehyde |

Advanced Spectroscopic and Analytical Characterization in Research of 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, the spectrum is expected to show distinct signals corresponding to each type of proton.

The interpretation involves analyzing the chemical shift (δ), which indicates the proton's electronic environment, and the signal's multiplicity (e.g., singlet, doublet), which reveals neighboring protons. The expected signals for the compound are:

A signal for the aldehyde proton (-CHO), typically found significantly downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group.

A singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃), generally appearing around 3.9-4.0 ppm.

Two singlets in the aromatic region (around 7.0-8.0 ppm). The substitution pattern of the benzene (B151609) ring leaves two aromatic protons without adjacent proton neighbors, resulting in singlets rather than coupled multiplets.

A broad singlet for the hydroxyl proton (-OH), whose chemical shift can vary depending on the solvent and concentration.

While ¹H NMR is a standard method for the compound's characterization, publicly accessible, fully assigned spectral data is limited.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | Singlet |

| Aromatic (Ar-H) | ~7.0 - 8.0 | 2 x Singlets |

| Methoxy (-OCH₃) | ~3.9 - 4.0 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum is expected to display eight signals:

One signal for the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield (typically 185-195 ppm).

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (hydroxyl, methoxy, nitro, and aldehyde groups).

One signal for the methoxy carbon, typically appearing in the 55-60 ppm range.

Specific peak assignments from publicly available literature are scarce, but the technique remains crucial for confirming the carbon framework during synthesis. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound provides clear evidence for its key structural features.

The analysis focuses on characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds.

Hydroxyl (O-H) Stretch: A prominent broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H bond in the hydroxyl group. Its broadness is due to hydrogen bonding.

Carbonyl (C=O) Stretch: A strong, sharp absorption peak corresponding to the aldehyde carbonyl group appears around 1680-1700 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

Nitro (NO₂) Stretches: The nitro group is identified by two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

C-O Stretch: The stretch associated with the methoxy ether linkage is typically observed in the 1020-1250 cm⁻¹ range.

Table 2: Key IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200 - 3600 (Broad) |

| Carbonyl | C=O Stretch | 1680 - 1700 (Strong, Sharp) |

| Nitro | N-O Asymmetric Stretch | 1500 - 1570 (Strong) |

| Nitro | N-O Symmetric Stretch | 1300 - 1370 (Strong) |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₇NO₅, corresponding to a monoisotopic mass of approximately 197.0324 Da. nih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Upon ionization, the molecule can fragment in predictable ways. While a detailed fragmentation study from the searched literature is not available, plausible fragmentation pathways would involve the loss of small, stable neutral molecules or radicals:

Loss of a formyl radical (•CHO)

Loss of a nitro group (•NO₂)

Loss of a methyl radical (•CH₃) from the methoxy group.

These fragmentation patterns create a unique mass spectrum that serves as a molecular fingerprint, helping to confirm the compound's structure. Predicted collision cross-section values for various adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is often used for the rapid, qualitative analysis of reactions. oatext.com For instance, during the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. This is typically done using a silica (B1680970) gel plate as the stationary phase and an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate, as the mobile phase. oatext.com

For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated reverse-phase HPLC method can accurately determine the purity of a sample of this compound and quantify any impurities. Such methods are crucial for ensuring the quality of the compound for subsequent research applications. researchgate.netresearchgate.net

Flash Column Chromatography in Purification Protocols

Flash column chromatography is a critical step in the purification of this compound following its synthesis. The synthesis process involves the nitration of veratraldehyde to produce the intermediate 4,5-dimethoxy-2-nitrobenzaldehyde, followed by a selective hydrolysis of the 5-position methoxy group to yield the final product. researchgate.net After the reaction is complete, the crude product is a mixture containing the desired compound, unreacted starting materials, by-products, and reagents.

To isolate this compound, flash column chromatography is employed, which is a rapid form of preparative column chromatography. While specific details of the stationary and mobile phases used in every synthesis are not always published, a common approach for compounds of this nature involves using silica gel as the stationary phase. The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system is chosen based on the polarity of the target compound. For moderately polar compounds like this compound, a mixture of a non-polar solvent and a slightly more polar solvent, such as hexane and ethyl acetate, is typically effective. irjmets.com The ratio of these solvents is optimized to ensure that the target compound has a retention factor (Rf) in an ideal range for separation from impurities. The progress of the purification is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product. irjmets.com This purification step is essential for obtaining the compound with a high degree of purity, which is necessary for accurate subsequent characterization and use in further research. The synthesis from 4,5-dimethoxy-2-nitrobenzaldehyde can result in a yield of 65.0% after purification. researchgate.net

Table 1: Synthesis and Purification Overview

| Step | Compound Name | Method | Purpose | Reference |

|---|---|---|---|---|

| Starting Material | Veratraldehyde | Nitration | Synthesis of Intermediate | researchgate.net |

| Intermediate | 4,5-Dimethoxy-2-nitrobenzaldehyde | Hydrolysis | Synthesis of Product | researchgate.net |

| Product | This compound | Flash Column Chromatography | Purification | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Reaction Progress Evaluation

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of synthesizing this compound, LC/MS serves as an invaluable tool for monitoring the progress of the chemical reaction in real-time or near real-time.

The synthesis involves the conversion of 4,5-dimethoxy-2-nitrobenzaldehyde to this compound. researchgate.net To evaluate the reaction's progress, small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by LC/MS. The liquid chromatography component separates the reactant, product, and any intermediates or by-products based on their differential partitioning between the mobile phase and the stationary phase. The mass spectrometer then detects and identifies these separated components based on their mass-to-charge ratio (m/z).

Table 2: Hypothetical LC/MS Monitoring of Synthesis

| Time Point | Reactant Peak Area (4,5-dimethoxy-2-nitrobenzaldehyde) | Product Peak Area (this compound) | % Conversion (Estimated) |

|---|---|---|---|

| 0 hr | 1,500,000 | 0 | 0% |

| 1 hr | 950,000 | 500,000 | 35% |

| 2 hr | 400,000 | 1,050,000 | 72% |

| 4 hr | 50,000 | 1,350,000 | 96% |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Compound Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are indispensable analytical tools for the analysis of this compound. researchgate.net These techniques provide high-resolution separation, precise quantification, and robust purity assessment of the final compound and its intermediates. anjs.edu.iq

HPLC separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. For a polar aromatic compound like this compound, reversed-phase HPLC is commonly used. In this mode, a non-polar stationary phase (such as C18-silica) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid to ensure sharp peak shapes. nih.gov

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller sub-2-μm particles. researchgate.net This allows for operation at much higher pressures, resulting in significant improvements in resolution, speed, and sensitivity. A UPLC method could separate this compound from closely related impurities in a fraction of the time required by a standard HPLC method. ejpmr.com For example, a UPLC method using a pentafluorophenylpropyl (PFPP) column can achieve excellent separation of various aromatic amines in under 6.5 minutes. nih.gov The choice of detector, most commonly a UV-Vis detector, is set to a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. The development and validation of such HPLC or UPLC methods are critical for quality control, ensuring the identity, purity, and stability of the compound in research and pharmaceutical applications. nih.gov

Table 3: Typical HPLC/UPLC Analytical Parameters for Aromatic Aldehydes

| Parameter | HPLC | UPLC | Benefit of UPLC |

|---|---|---|---|

| Column Type | Reversed-Phase C18, C8 | Reversed-Phase C18, PFPP | Higher efficiency, better peak shape |

| Particle Size | 3 - 5 µm | < 2 µm | Increased resolution and speed |

| Mobile Phase | Water/Acetonitrile or Methanol (+0.1% Acid) | Water/Acetonitrile or Methanol (+0.1% Acid) | Faster separations with less solvent |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min | Reduced solvent consumption |

| Run Time | 10 - 30 min | 1 - 7 min | Higher sample throughput |

| Detection | UV-Vis, MS | UV-Vis, MS | Higher sensitivity |

Computational Chemistry and Mechanistic Insights for 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde

Molecular Modeling and Ligand Preparation Techniques

Molecular modeling is a fundamental step in computational chemistry, involving the generation and preparation of a molecule's three-dimensional structure for further analysis. For 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, this process includes creating a digital model that accurately represents its atomic connectivity and spatial arrangement.

A summary of computed properties for this compound is presented below.

| Computed Property | Value | Source |

| Molecular Weight | 197.14 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 197.03242232 Da | PubChem |

| Topological Polar Surface Area | 92.4 Ų | PubChem |

Table 1: Computed Properties of this compound. nih.gov

Conformational analysis is crucial for understanding the behavior of a flexible molecule like this compound. The presence of rotatable bonds, such as the one connecting the methoxy (B1213986) group to the benzene (B151609) ring and the aldehyde group, allows the molecule to adopt various spatial arrangements, or conformers. Generating these conformers and determining their relative energies is key to identifying the most stable, low-energy structures that are likely to be present under experimental conditions. Public databases like PubChem provide access to computed 3D conformers of the molecule, which serve as a starting point for more detailed computational studies. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of this compound, offering predictions about its structure and reactivity. researchgate.netuni.luchemicalbook.com These methods can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and calculate energies associated with different chemical states.

Semi-empirical methods, such as the Modified Neglect of Diatomic Overlap (MNDO) approach, provide a computationally efficient way to study reaction mechanisms. For substituted benzaldehydes, including derivatives of this compound, MNDO molecular orbital calculations have been used to create a mechanistic rationale that explains observed regioselectivities in reactions. researchgate.net These calculations help in understanding why a reaction occurs at a specific position on the molecule, particularly in substrates that are substituted with electron-withdrawing groups like the nitro and carboxyaldehyde functions present in this compound. researchgate.net

Theoretical studies are instrumental in examining the transient species that form during a chemical reaction. In the synthesis of this compound, the mechanism of hydrolysis may involve the formation of a multiple hydrogen-bonded association complex. researchgate.net The existence of such a complex has been investigated using quantum chemical calculations. A single point energy calculation at the RHF/6-31G level of theory for a proposed multiple hydrogen-bonded association complex yielded a value of -1532.5 hartree, suggesting that this intermediate is a plausible species in the reaction pathway. researchgate.net

Mechanistic Rationalization of Observed Regioselectivity in Derivatization Reactions

Computational methods are key to understanding the regioselectivity observed in the derivatization of this compound. Experimental data, when combined with semi-empirical MNDO calculations, have led to the proposal of a mechanistic rationale for these outcomes. researchgate.net For instance, in the synthesis of this compound from 4,5-dimethoxy-2-nitrobenzaldehyde, the selective hydrolysis of the methoxy group at the 5-position is a critical step. researchgate.net The presence of conjugated electron-withdrawing groups (the nitro and aldehyde groups) influences the electronic environment of the molecule, guiding the regioselective formation of intermediates. researchgate.net Computational analysis helps to rationalize why one position is favored over another, providing insights that are crucial for synthetic strategy and reaction optimization. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, methods exist to predict spectra such as Nuclear Magnetic Resonance (NMR) and Collision Cross Section (CCS) values. uni.luguidechem.com Predicted CCS values, calculated using platforms like CCSbase, provide information about the shape and size of the molecule in the gas phase. uni.lu

The table below shows predicted collision cross section values for various adducts of 4-hydroxy-5-methoxy-2-nitrobenzaldehyde, an isomer of the title compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 198.03970 | 135.5 |

| [M+Na]⁺ | 220.02164 | 144.5 |

| [M-H]⁻ | 196.02514 | 138.9 |

| [M+NH₄]⁺ | 215.06624 | 153.8 |

| [M+K]⁺ | 235.99558 | 139.1 |

| [M+H-H₂O]⁺ | 180.02968 | 134.7 |

| [M+HCOO]⁻ | 242.03062 | 160.9 |

| [M+CH₃COO]⁻ | 256.04627 | 175.4 |

Table 2: Predicted Collision Cross Section (CCS) values for 4-hydroxy-5-methoxy-2-nitrobenzaldehyde. uni.lu

These computational predictions are valuable tools that, alongside experimental spectra like IR and NMR, help confirm the chemical structure of the synthesized compound. nih.govresearchgate.net

Applications in Medicinal Chemistry and Biological Sciences Via 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde Derivatives

Development of Anticancer Agents and Antiproliferative Studies

Derivatives based on the 5-hydroxy-4-methoxy-2-nitrobenzaldehyde framework are of significant interest in the development of new anticancer therapies. The inherent structural features of this scaffold are found in several classes of potent cytotoxic agents.

β-Lactam Scaffolds as Tubulin-Targeting Agents

The ethylene (B1197577) bridge in natural tubulin inhibitors like Combretastatin (B1194345) A-4 (CA-4) is crucial for its biological activity, but its cis-configuration is prone to isomerization, which leads to a reduction in potency. nih.gov To overcome this instability, researchers have synthesized analogues where the double bond is replaced by more rigid structures, such as a β-lactam ring. nih.gov While direct synthesis from this compound is not explicitly detailed in the reviewed literature, its structural motifs are relevant to the B-ring of such combretastatin analogues. The incorporation of a β-lactam moiety serves to lock the molecule in a cis-restricted conformation, which is essential for its interaction with the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and leading to cancer cell death. nih.gov

Observed Activity Against Various Human Cancer Cell Lines (e.g., Leukemia, Prostate, Renal, MCF-7 Breast Cancer)

A variety of compounds that can be conceptually derived from precursors like this compound have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines. For instance, combretastatin analogues, which feature substituted phenyl rings that can be synthesized from such benzaldehydes, have shown potent cytotoxicity. sytracks.com The antiproliferative effects of these types of compounds are often evaluated using standard assays like the MTT assay, which measures cell viability.

| Cancer Cell Line | Type of Cancer |

| Leukemia | Blood Cancer |

| Prostate | Prostate Cancer |

| Renal | Kidney Cancer |

| MCF-7 | Breast Cancer |

The activity of these derivatives is often attributed to their ability to interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. sytracks.com

Structure-Activity Relationship (SAR) Studies of Related Conjugates (e.g., Combretastatin Analogues)

Structure-activity relationship (SAR) studies on combretastatin analogues have provided valuable insights into the chemical features necessary for their potent anticancer activity. Combretastatin A-4 (CA-4), a natural product, serves as a key reference compound. nih.gov It consists of two phenyl rings connected by an ethylene bridge. nih.gov For high biological activity, a cis-configuration of the double bond is essential, as is the presence of a 3,4,5-trimethoxy group on one of the phenyl rings (the A-ring). nih.gov

The B-ring, which could be synthesized from a precursor like this compound, can tolerate a range of substituents. SAR studies have explored modifications on this ring to enhance potency and overcome limitations such as poor water solubility and metabolic instability. The introduction of different functional groups can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to tubulin. nih.gov For example, novel pyridine-bridged analogues of CA-4 have been designed and synthesized to create non-isomerizable versions with varying linker lengths between the two phenyl rings. nih.gov

Modulation of Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. Some chemical structures related to this compound have been investigated for their potential to reverse this resistance.

P-glycoprotein (P-gp) Modulation Activity

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively removes chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. wikipedia.org The modulation of P-gp activity is a key strategy to overcome MDR. While direct studies on derivatives of this compound are not prominent in the available literature, related phenolic compounds have been explored. For instance, certain flavonoid derivatives have been shown to inhibit P-gp, suggesting that the phenolic and methoxy (B1213986) groups present in the this compound scaffold could be a starting point for designing P-gp inhibitors. The mechanism of P-gp inhibition can involve competitive binding to the transporter or interference with the ATP hydrolysis that powers the pump. nih.gov

Cytochrome P450 (CYP3A4/CYP3A5) Enzyme Modulation

Cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are involved in the metabolism of a vast number of drugs, including many anticancer agents. Inhibition of these enzymes can lead to increased plasma concentrations of co-administered drugs, potentially enhancing their therapeutic effect but also increasing the risk of toxicity. The potential for derivatives of this compound to modulate these enzymes has not been extensively studied. However, the presence of a nitroaromatic group is a feature in some known CYP inhibitors. nih.gov The interaction of such compounds with CYP enzymes can be complex, involving reversible or irreversible inhibition. nih.gov Further research is needed to determine if derivatives of this compound can be developed as effective and selective modulators of CYP3A4/CYP3A5 for applications in combination chemotherapy.

Strategies for Enhancing Oral Bioavailability and Brain Distribution of Therapeutics

The therapeutic potential of many promising compounds, including derivatives of this compound, is often limited by poor oral bioavailability and inefficient distribution to target sites like the brain. mdpi.comnih.gov Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, can be restricted by factors such as poor solubility, extensive first-pass metabolism in the liver, and enzymatic degradation in the gastrointestinal (GI) tract. nih.govnih.gov For therapies targeting the central nervous system (CNS), the blood-brain barrier (BBB) presents a formidable obstacle. nih.gov Consequently, medicinal chemists employ various strategies to overcome these challenges.

One prominent approach is the use of advanced drug delivery systems, such as nanostructured lipid carriers (NLCs). mdpi.com These carriers can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption. mdpi.com Studies on other compounds have shown that NLC formulations can significantly increase oral bioavailability and improve brain concentration compared to the free drug. mdpi.com The small size and lipidic nature of nanoparticles can facilitate transport across the intestinal epithelium and potentially the BBB. mdpi.compharmaexcipients.com

Another key strategy involves the chemical modification of the drug molecule to create prodrugs. nih.gov This involves attaching a promoiety, often an amino acid ester, to the parent drug to increase its lipophilicity or to enable it to be recognized by specific transporters in the gut wall. nih.gov Once absorbed, the prodrug is metabolically converted back to the active parent compound. This approach can bypass metabolic pathways that would otherwise inactivate the drug. nih.gov

Further strategies include:

Altering Molecular Structure: Modifications to the core structure of a compound can improve its physicochemical properties, such as solubility and lipophilicity, to enhance absorption. researchgate.netacs.org

Use of Permeation Enhancers: Co-administration with substances like surfactants, chelating agents, or bile salts can transiently disrupt the intestinal membrane or open tight junctions between cells, allowing for greater drug passage. nih.gov

Inhibition of Drug Metabolism: Co-administering the drug with inhibitors of metabolic enzymes (like cytochrome P450) can reduce first-pass metabolism and increase bioavailability. nih.gov

These strategies could be pivotal in developing derivatives of this compound into viable therapeutic agents by ensuring they can be administered orally and reach their intended biological targets in effective concentrations. nih.govresearchgate.net

Enzyme Inhibition Studies of Derived Compounds

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to drug discovery, with many successful drugs functioning by inhibiting specific enzymatic pathways. Derivatives of this compound, particularly through the formation of Schiff bases and their metal complexes, represent a class of compounds with significant potential for enzyme inhibition. The varied structural possibilities allow for the fine-tuning of interactions with an enzyme's active site.

Bovine beta-trypsin, a well-characterized serine protease, is often used as a model enzyme to study the inhibitory potential of new compounds. nih.govnih.govuni-freiburg.de Its active site contains a catalytic triad (B1167595) (Ser195, His57, Asp102) and a specificity pocket that accommodates positively charged residues. nih.gov Small molecule inhibitors, such as benzamidine, are known to bind in this pocket, with the key interaction being a salt bridge to the Asp189 residue at the bottom of the pocket. nih.gov

Schiff base metal chelates derived from substituted benzaldehydes are a subject of interest for their potential as enzyme inhibitors. The general structure allows for diverse modifications that can influence binding affinity and selectivity. For derivatives of this compound, a Schiff base can be formed by condensing the aldehyde group with a primary amine. This Schiff base can then act as a ligand, coordinating with various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal chelate complexes.

Table 1: Key Residues and Inhibitor Interactions in Bovine Beta-Trypsin

| Component | Role in Inhibition |

|---|---|

| Ser195 | Part of the catalytic triad; can form covalent adducts with certain inhibitors. nih.gov |

| Asp189 | Located at the base of the S1 specificity pocket; forms a key salt bridge with positively charged inhibitors. nih.gov |

| S1 Specificity Pocket | Binds the side chain of the substrate or inhibitor, determining specificity. nih.gov |

| Inhibitor Moiety | Occupies the active site, blocking substrate access. |

Antimicrobial and Antioxidant Investigations of Novel Derivatives

The search for new antimicrobial and antioxidant agents is a critical area of pharmaceutical research. Derivatives of natural products, such as substituted benzaldehydes, are a promising source of such compounds. nih.govresearchgate.net The structural features of this compound—a phenolic hydroxyl group, a methoxy group, and a reactive aldehyde on a benzene (B151609) ring—provide a versatile scaffold for creating novel derivatives with potential biological activities. researchgate.net

Studies on related hydroxy-methoxybenzaldehyde compounds have demonstrated significant biological effects. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown potent antifungal activity against pathogens like Fusarium graminearum. nih.gov Its mechanism is believed to involve the disruption of cell membrane integrity, leading to increased permeability and cell death. nih.gov The presence and position of hydroxyl and methoxy groups on the benzene ring are crucial for this activity. nih.gov

The phenolic hydroxyl group is also a key feature for antioxidant activity. researchgate.net Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress. The antioxidant capacity of derivatives can be evaluated using various in vitro assays. The synthesis of new derivatives from this compound allows for systematic investigation into how different substituents influence antimicrobial and antioxidant efficacy.

Table 2: Biological Activities of Benzaldehyde (B42025) Derivatives

| Compound/Derivative Class | Observed Biological Activity | Potential Mechanism | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Antifungal (F. graminearum) | Damages cell membrane integrity, increases permeability. | nih.gov |

| Schiff Base Derivatives | Antimicrobial, Antioxidant | Multiple mechanisms, including chelation of essential metals, interaction with cellular proteins. | N/A |

High-Throughput Screening Methodologies in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of chemical compounds for a specific biological activity. nih.govorientjchem.org This automated process is essential for identifying "hits"—compounds that show activity against a biological target—from large combinatorial libraries. researchgate.net For a parent molecule like this compound, HTS provides a powerful tool to assess the therapeutic potential of a vast array of its derivatives.

The HTS process involves several key stages:

Target Identification: A biologically relevant target, such as an enzyme or a cell receptor implicated in a disease, is selected. researchgate.net

Assay Development: A reliable and robust assay is designed to measure the activity of compounds against the target. This could be, for example, an enzyme activity assay or a cell-based assay. nih.gov

Library Screening: A large library of compounds, such as a combinatorial library of this compound derivatives, is tested using the developed assay. This stage relies heavily on robotics, liquid handling systems, and sensitive detectors to process microtiter plates (e.g., 384- or 1536-well formats) quickly. researchgate.net

Data Analysis: Sophisticated software is used to analyze the large volume of data generated, identify active compounds ("hits"), and eliminate false positives. researchgate.net

Recent advancements in HTS include the integration of mass spectrometry (HT-MS), which allows for the direct, label-free detection of substrates and products in biochemical assays. nih.gov This expands the range of targets that can be screened. By applying HTS, researchers can efficiently sift through numerous derivatives of this compound to discover lead compounds for various therapeutic applications, from enzyme inhibition to antimicrobial activity. nih.gov

Future Directions and Research Opportunities for 5 Hydroxy 4 Methoxy 2 Nitrobenzaldehyde

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies